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Compound of Interest

Compound Name: 4-Bromo-2-benzofuran-1[3H]-one

Cat. No.: B109934 Get Quote

An In-Depth Technical Guide to the Theoretical and Computational Study of 4-Bromo-2-
benzofuran-1[3H]-one

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the physicochemical and electronic properties of novel chemical entities is

paramount. This guide provides a detailed overview of the theoretical and computational

approaches that can be applied to the study of 4-Bromo-2-benzofuran-1[3H]-one, a versatile

reactant in the synthesis of various pharmaceutical analogs.[1] While direct experimental and

computational studies on this specific molecule are limited in publicly available literature, this

document extrapolates from research on closely related benzofuran derivatives to provide a

robust framework for its investigation.

Physicochemical and Spectroscopic Data
A critical first step in the study of any compound is the characterization of its fundamental

properties. For 4-Bromo-2-benzofuran-1[3H]-one (C8H5BrO2), this includes its molecular

weight, melting point, and spectroscopic signatures that allow for its identification and the

assessment of its purity.[2]

Table 1: Physicochemical Properties of 4-Bromo-2-benzofuran-1[3H]-one
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Property Value Source

Molecular Formula C8H5BrO2 PubChem[2]

Molecular Weight 213.03 g/mol PubChem[2]

CAS Number 102308-43-0 ChemicalBook[1]

While specific experimental spectroscopic data for 4-Bromo-2-benzofuran-1[3H]-one is not

readily available in the provided search results, data for related brominated benzofuran

derivatives can serve as a reference for expected spectral features.

Table 2: Spectroscopic Data for Related Brominated Benzofuran Derivatives
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Compound
1H NMR (δ,
ppm)

13C NMR
(δ, ppm)

IR (ν, cm-1)
Mass Spec
(m/z)

Source

N-(4-Bromo-

1,3-

dihydroisobe

nzofuran-1-

yl)-4-

methylbenze

nesulfonamid

e

7.91–7.81 (m,

2H), 7.48 (d,

1H), 7.33 (d,

2H), 7.28 (d,

1H), 7.22 (d,

1H), 6.62 (dd,

1H), 5.17 (d,

1H), 4.93 (dd,

1H), 4.86 (d,

1H), 2.45 (s,

3H)

143.8, 140.1,

138.7, 138.5,

132.6, 130.3,

129.8, 127.4,

122.1, 116.0,

90.0, 73.1,

21.8

3263, 2929,

2915, 2850,

1450, 1341,

1315, 1159,

1077, 1014

366.9859

(calcd),

366.9887

(found)

Korea

Science[3]

1–(5-Bromo-

2–(4-

fluorophenyl)

benzofuran-

7-yl)ethanone

2.93 (s, 3H),

6.98 (s, 1H),

7.18 (t, 2H),

7.83 (t, 2H),

7.86 (d, 1H),

7.97 (d, 1H)

30.9, 100.1,

116.3, 125.6,

127.1, 127.6,

128.1, 128.5,

132.2, 132.8,

151.9, 156.9,

163.4, 194.5

668, 784,

898, 987,

1029, 1166,

1280, 1365,

1488, 1555,

1682

332.9848

(found)

Taylor &

Francis

Online[4]

1-[3-

(Bromomethy

l)-4-Ethoxy-1-

Benzofuran-

2-yl]Ethanone

1.55 (t, 3H),

2.62 (s, 3H),

4.21 (q, 2H),

5.17 (s, 2H),

6.66 (m, 1H),

7.10 (m, 1H),

7.38 (m, 1H)

14.69, 22.59,

27.78, 64.22,

104.72,

104.81,

116.84,

124.75,

129.64,

146.90,

155.21,

155.61,

190.93

Not Specified

320.9926

(calcd),

320.9920

(found)

MDPI[5]

Experimental Protocols
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Detailed experimental protocols are crucial for the synthesis, purification, and characterization

of 4-Bromo-2-benzofuran-1[3H]-one. The following sections outline general procedures

adapted from the synthesis of related benzofuran derivatives.

Synthesis
A general method for the synthesis of benzofuranone derivatives involves the reaction of a

substituted salicylaldehyde with a halo-ketone.[6] For 4-Bromo-2-benzofuran-1[3H]-one, a

plausible synthetic route would involve the cyclization of a brominated precursor.

General Procedure for Synthesis of Benzofuranone Derivatives: A mixture of a substituted

salicylaldehyde (2 mmol), an appropriate bromo-compound (2 mmol), and a base such as

potassium tertiary butoxide (2 mmol) in a solvent like Dichloromethane (DCM) (10 ml) is

refluxed for a specified period (e.g., 3 hours).[6] The reaction progress is monitored by Thin

Layer Chromatography (TLC).[6] Upon completion, the reaction mixture is worked up by

washing with an acidic solution (e.g., 10% HCl) and water.[6] The organic layer is then dried

over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the

crude product.[6]

Purification
Purification of the synthesized compound is essential to remove impurities and unreacted

starting materials.

General Procedure for Purification: The crude product can be purified by recrystallization from

a suitable solvent, such as ethanol.[6] Column chromatography over silica gel is another

common method for purification.[5]

Spectroscopic Analysis
Spectroscopic techniques are employed to confirm the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆).[7]

Filter the solution into a clean NMR tube.[7]
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Acquire ¹H and ¹³C NMR spectra using a spectrometer (e.g., Bruker 400-MHz).[8]

Infrared (IR) Spectroscopy:

Prepare a KBr pellet containing a small amount of the sample.

Record the IR spectrum using an FTIR spectrophotometer.[8]

Mass Spectrometry (MS):

Dissolve the sample in a suitable solvent.

Analyze using an LC-MS system with an electrospray ionization (ESI) source.[7]

Theoretical and Computational Studies
Computational chemistry provides valuable insights into the electronic structure, reactivity, and

potential biological activity of molecules.

Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful method for studying the properties of molecules.

Methodology for DFT Calculations:

Geometry Optimization: The 3D structure of 4-Bromo-2-benzofuran-1[3H]-one is generated

and its geometry is optimized using a DFT functional (e.g., B3LYP or GGA-PBE) with a

suitable basis set (e.g., 6-31G(d,p)).[9][10]

Property Calculations: Following optimization, various properties can be calculated,

including:

Vibrational Frequencies: To predict the IR spectrum and confirm the nature of the

stationary point.

Electronic Properties: Such as HOMO-LUMO energies, which provide insights into

chemical reactivity.[11]
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Global Reactivity Descriptors: Including chemical potential (μ), hardness, and

electrophilicity, which can be calculated from the HOMO and LUMO energies.[11]

NMR Chemical Shifts: Can be calculated and compared with experimental data for

structure validation.

Table 3: Calculated Global Reactivity Descriptors for a Related Furan-2(5H)-one Derivative

(Calculated using wB97X-D/6.31G(d,p))

Descriptor Value (eV)

Electronic Chemical Potential (μ) -4.5031

Source: MDPI[11]

Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of

a small molecule to a protein target. This is particularly relevant for drug development.

General Workflow for Molecular Docking:

Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand

(4-Bromo-2-benzofuran-1[3H]-one) are prepared. This involves adding hydrogen atoms,

assigning charges, and defining the binding site.

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore possible

binding poses of the ligand within the receptor's active site.[12]

Analysis of Results: The results are analyzed to identify the most favorable binding poses

based on scoring functions, which estimate the binding energy.[12] The interactions between

the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also

examined.

Visualizations
Diagrams are essential for illustrating workflows and relationships in a clear and concise

manner.
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Caption: General experimental and computational workflow.
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Caption: Logical relationships in drug discovery.

Conclusion
While direct and extensive research on 4-Bromo-2-benzofuran-1[3H]-one is not widely

published, this guide provides a comprehensive framework for its study by leveraging data and

methodologies from related benzofuran derivatives. The combination of experimental synthesis

and characterization with theoretical and computational analysis is crucial for elucidating the

properties of this compound and assessing its potential in drug development and other

applications. The versatility of the benzofuran scaffold suggests that 4-Bromo-2-benzofuran-
1[3H]-one is a promising candidate for further investigation.[5][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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